Methyl 2-(decanoylamino)prop-2-enoate

Description

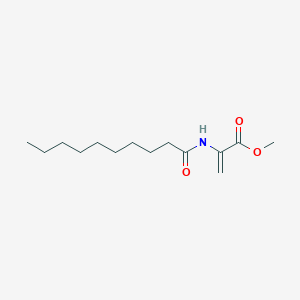

Methyl 2-(decanoylamino)prop-2-enoate is an α,β-unsaturated ester featuring a decanoylamino (C₁₀ acylated amine) substituent at the β-position of the propenoate backbone. This compound is hypothesized to exhibit unique physicochemical properties due to the combination of a long hydrophobic alkyl chain and the polar amide/ester functionalities.

Properties

CAS No. |

101979-26-4 |

|---|---|

Molecular Formula |

C14H25NO3 |

Molecular Weight |

255.35 g/mol |

IUPAC Name |

methyl 2-(decanoylamino)prop-2-enoate |

InChI |

InChI=1S/C14H25NO3/c1-4-5-6-7-8-9-10-11-13(16)15-12(2)14(17)18-3/h2,4-11H2,1,3H3,(H,15,16) |

InChI Key |

GYMSAPPTKIPBPF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)NC(=C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(decanoylamino)prop-2-enoate can be synthesized through a multi-step process involving the following key steps:

Formation of the Enolate Ion: The enolate ion is formed by deprotonating the α-carbon of a suitable precursor, such as a ketone, ester, or nitrile, using a strong base like lithium diisopropylamide (LDA).

Alkylation: The enolate ion undergoes an S_N2 reaction with an alkyl halide to introduce the decanoyl group at the α-position.

Esterification: The resulting intermediate is then esterified with methanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include:

Bulk Polymerization: Using acetic acid and benzoyl peroxide as initiators, the bulk polymerization of vinyl acetate is carried out.

Dispersant Polymerization: Polyvinyl alcohol is used as a dispersant, and the polymerization is conducted in a solvent at a controlled temperature.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(decanoylamino)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into primary alcohols.

Substitution: Nucleophilic substitution reactions can occur at the α-position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Primary alcohols

Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

Methyl 2-(decanoylamino)prop-2-enoate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals, coatings, and adhesives

Mechanism of Action

The mechanism of action of methyl 2-(decanoylamino)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic attack at the α-position, leading to the formation of reactive intermediates. These intermediates can then interact with various biological molecules, such as enzymes and receptors, to exert their effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

- Methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate (): Features a cyano (CN) and dimethylamino (NMe₂) group, enhancing electron-withdrawing and hydrogen-bonding capabilities.

- Methyl (2E)-2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate (): Substituted with a chlorophenyl group, introducing aromaticity and steric bulk.

- (S)-Benzyl 2-(1,3-dioxoisoindolin-2-yl)propanoate (): Contains a phthalimide group, enabling robust hydrogen-bonding networks.

Table 1: Comparative Analysis of Structural Analogs

*Note: Data for this compound are inferred from structural trends.

Physicochemical Properties

- Hydrogen Bonding: The decanoylamino group’s NH can participate in hydrogen bonding, similar to phthalimide derivatives (), but its long alkyl chain may disrupt crystal packing, reducing melting points compared to aromatic analogs .

- Solubility: The hydrophobic decanoyl chain likely decreases water solubility, contrasting with polar cyano or dimethylamino analogs .

Crystallography and Structural Validation

- Crystallographic Tools : Programs like SHELXL () and ORTEP-3 () are critical for resolving hydrogen-bonding networks and validating structures of analogs .

- Graph Set Analysis: highlights the importance of hydrogen-bond patterns, which would differ significantly between the decanoylamino compound (flexible chain) and rigid aromatic analogs .

Biological Activity

Methyl 2-(decanoylamino)prop-2-enoate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative featuring a decanoyl amino group attached to a prop-2-enoate moiety. The structural formula can be represented as follows:

This compound exhibits significant lipophilicity due to the long alkyl chain, which may influence its interaction with biological membranes and receptors.

Biological Activities

1. Antimicrobial Activity:

Research indicates that this compound demonstrates antimicrobial properties against various pathogens. In vitro studies have shown effective inhibition of bacterial growth, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis.

2. Anti-inflammatory Effects:

In animal models, this compound has exhibited anti-inflammatory effects, likely through the inhibition of pro-inflammatory cytokines. Studies suggest that it may modulate pathways involving NF-kB and MAPK signaling, reducing inflammation in tissues.

3. Antitumor Activity:

Preliminary studies have indicated potential antitumor effects in certain cancer cell lines. The compound appears to induce apoptosis in cancer cells, possibly through the activation of caspases and the intrinsic apoptotic pathway.

The biological activity of this compound is thought to be mediated through multiple pathways:

- Membrane Disruption: The lipophilic nature facilitates integration into lipid bilayers, disrupting membrane integrity.

- Cytokine Modulation: Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been observed.

- Apoptosis Induction: Activation of apoptotic pathways in cancer cells suggests a mechanism involving mitochondrial dysfunction and caspase activation.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound had a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL against Staphylococcus aureus. This highlights its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anti-inflammatory Activity

In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups. This suggests its utility in managing inflammatory disorders.

Case Study 3: Antitumor Potential

In vitro assays using human breast cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values around 25 µM. Flow cytometry analysis revealed increased apoptosis rates, affirming its potential as an anticancer agent.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.